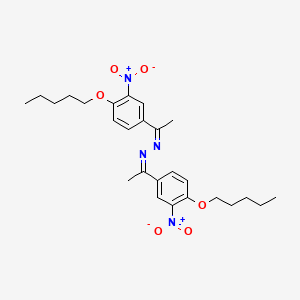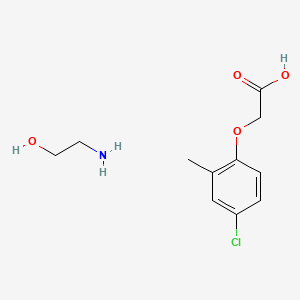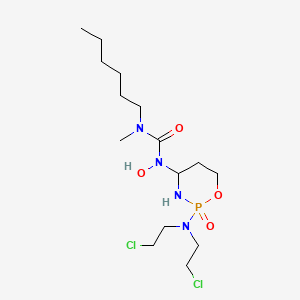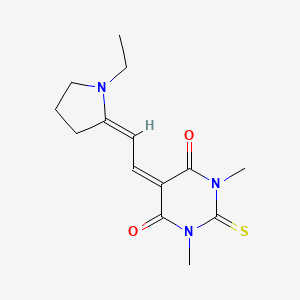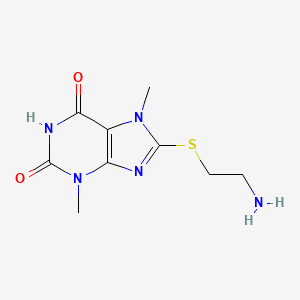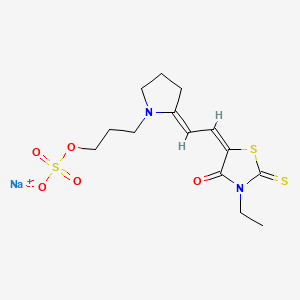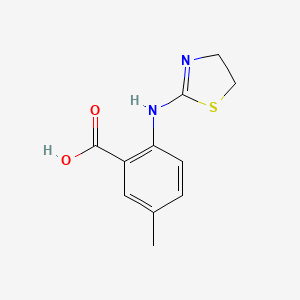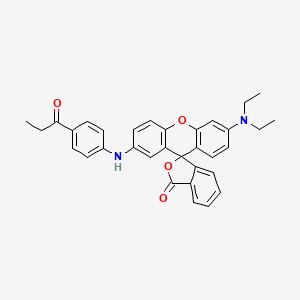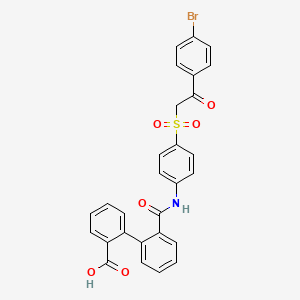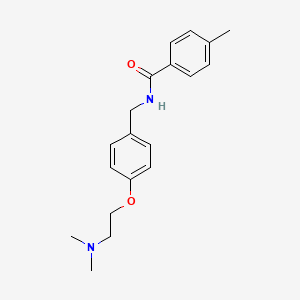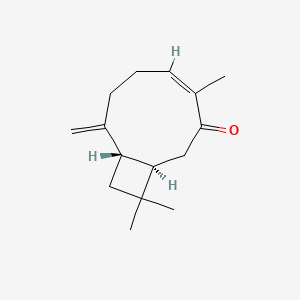
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a dihexylamino group and a butynyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 4-bromobenzoic acid. This intermediate is then reacted with 4-(dihexylamino)-2-butynyl alcohol under esterification conditions to form the final product. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, affecting their fluidity and permeability. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The bromine atom in the benzoic acid moiety can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, p-bromo-: A simpler analog without the dihexylamino and butynyl ester groups.
4-Bromobenzoic acid: Another analog lacking the dihexylamino and butynyl ester groups.
p-Carboxybromobenzene: Similar structure but without the ester and dihexylamino groups.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester is unique due to the presence of both the dihexylamino and butynyl ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
130444-11-0 |
|---|---|
Molecular Formula |
C23H34BrNO2 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-(dihexylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C23H34BrNO2/c1-3-5-7-9-17-25(18-10-8-6-4-2)19-11-12-20-27-23(26)21-13-15-22(24)16-14-21/h13-16H,3-10,17-20H2,1-2H3 |
InChI Key |
ITOCWWFNHVQLBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


